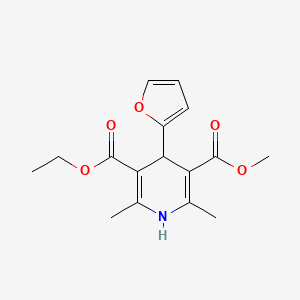

Ethyl methyl 4-(furan-2-yl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate

Description

Ethyl methyl 4-(furan-2-yl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate is a 1,4-dihydropyridine (1,4-DHP) derivative characterized by a furan substituent at the 4-position and mixed ethyl-methyl ester groups at the 3,5-positions. Its synthesis typically follows the Hantzsch reaction, involving condensation of ethyl acetoacetate, methyl acetoacetate (for mixed esters), furfuraldehyde, and ammonium hydroxide in methanol or ethanol . The furan ring contributes to its π-electron-rich structure, influencing redox behavior and intermolecular interactions, while the ester groups modulate lipophilicity and bioavailability .

Properties

IUPAC Name |

5-O-ethyl 3-O-methyl 4-(furan-2-yl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19NO5/c1-5-21-16(19)13-10(3)17-9(2)12(15(18)20-4)14(13)11-7-6-8-22-11/h6-8,14,17H,5H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OLXWQAXTBFSAHN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(NC(=C(C1C2=CC=CO2)C(=O)OC)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701133435 | |

| Record name | 3-Ethyl 5-methyl 4-(2-furanyl)-1,4-dihydro-2,6-dimethyl-3,5-pyridinedicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701133435 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

305.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

34.1 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID26666040 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

71160-08-2 | |

| Record name | 3-Ethyl 5-methyl 4-(2-furanyl)-1,4-dihydro-2,6-dimethyl-3,5-pyridinedicarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=71160-08-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Ethyl 5-methyl 4-(2-furanyl)-1,4-dihydro-2,6-dimethyl-3,5-pyridinedicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701133435 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl methyl 4-(furan-2-yl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate typically involves a multi-step process. One common method is the Hantzsch dihydropyridine synthesis, which involves the condensation of an aldehyde, a β-keto ester, and ammonia or an ammonium salt. The reaction is usually carried out under reflux conditions in an alcohol solvent, such as ethanol, and requires a catalyst like acetic acid to proceed efficiently .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions to ensure high yield and purity. This may involve the use of continuous flow reactors, which allow for better control of reaction parameters such as temperature, pressure, and reactant concentrations. Additionally, purification techniques like recrystallization and chromatography are employed to isolate the desired product from by-products and impurities .

Chemical Reactions Analysis

Types of Reactions

Ethyl methyl 4-(furan-2-yl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate undergoes various chemical reactions, including:

Oxidation: The dihydropyridine ring can be oxidized to form the corresponding pyridine derivative.

Reduction: The compound can be reduced to form tetrahydropyridine derivatives.

Substitution: The ester groups can undergo nucleophilic substitution reactions to form amides or other ester derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

Major Products

Oxidation: Pyridine derivatives.

Reduction: Tetrahydropyridine derivatives.

Substitution: Amides or other ester derivatives.

Scientific Research Applications

Pharmacological Applications

1.1 Antioxidant Activity

EMF-DHP has been studied for its antioxidant properties. Research indicates that compounds in the 1,4-dihydropyridine family can scavenge free radicals and reduce oxidative stress in various biological systems. This property is crucial for developing therapeutic agents aimed at conditions associated with oxidative damage, such as neurodegenerative diseases and cardiovascular disorders .

1.2 Anticancer Activity

Studies have demonstrated that EMF-DHP exhibits cytotoxic effects against several cancer cell lines. The mechanism behind this activity may involve the induction of apoptosis (programmed cell death) and the inhibition of cell proliferation. For instance, a study reported that derivatives of 1,4-dihydropyridines showed significant activity against breast and lung cancer cells .

1.3 Cardiovascular Benefits

Compounds like EMF-DHP are recognized for their potential in cardiovascular health. They may act as calcium channel blockers, which can help in managing hypertension and angina by relaxing blood vessels and reducing cardiac workload. This application is particularly relevant in developing antihypertensive medications .

Synthetic Utility

2.1 Synthesis of Complex Molecules

EMF-DHP serves as an important intermediate in organic synthesis. Its structure allows for various modifications that can lead to the development of more complex molecules with desired biological activities. For example, it can be used to synthesize other biologically active compounds through functionalization reactions such as alkylation or acylation .

2.2 Catalytic Applications

The compound has also been investigated for its potential role as a catalyst in organic reactions. Its ability to facilitate reactions under mild conditions makes it a valuable asset in green chemistry initiatives aimed at reducing environmental impact while maintaining efficiency .

Industrial Applications

3.1 Agrochemical Development

The unique properties of EMF-DHP make it a candidate for developing new agrochemicals. Its efficacy against pests and diseases can be explored to create safer and more effective agricultural products. Research into its bioactivity against specific pathogens could lead to innovative solutions in pest management .

3.2 Material Science

Due to its chemical stability and versatility, EMF-DHP can be incorporated into polymer matrices or coatings that require enhanced durability or specific chemical interactions. This application is significant in industries focused on developing advanced materials for electronics or protective coatings .

Case Studies

Mechanism of Action

The mechanism of action of ethyl methyl 4-(furan-2-yl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound can interact with calcium channels, inhibiting the influx of calcium ions into cells.

Pathways Involved: By blocking calcium channels, it can modulate various physiological processes, including muscle contraction and neurotransmitter release.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Variations

The compound’s structural analogs differ primarily in substituents at the 4-position (aryl/heteroaryl groups) and ester groups at the 3,5-positions. Key comparisons include:

Spectroscopic and Computational Data

- NMR/FTIR : Furan-substituted DHPs exhibit distinct aromatic proton signals (δ 6.3–7.1 ppm) and C=O stretches (~1700 cm⁻¹) . Bromophenyl derivatives show additional signals for bromine-coupled carbons .

- DFT Studies : The furan ring in ethyl methyl 4-(furan-2-yl) derivatives contributes to a lower HOMO-LUMO gap (4.5 eV) compared to phenyl-substituted analogs (5.2 eV), suggesting higher reactivity .

Biological Activity

Ethyl methyl 4-(furan-2-yl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate (EMF-DHP) is a compound of significant interest due to its diverse biological activities. This article explores its synthesis, biological effects, and potential therapeutic applications based on recent research findings.

1. Chemical Structure and Synthesis

EMF-DHP is characterized by its unique structure, which includes a furan moiety and a dihydropyridine core. The molecular formula is and it has a complex arrangement that contributes to its biological properties. Synthesis typically involves multi-step reactions, including the condensation of furan derivatives with dihydropyridine precursors.

2. Biological Activity Overview

The biological activities of EMF-DHP have been investigated in various studies, revealing its potential as an anticancer , antioxidant , and antimicrobial agent.

2.1 Anticancer Activity

Recent studies have highlighted the anticancer properties of EMF-DHP. For instance:

- Selectivity Against Cancer Cells : EMF-DHP demonstrated cytotoxic effects on HeLa (cervical cancer) and MCF-7 (breast cancer) cells with IC50 values of 3.6 µM and 5.2 µM , respectively. In contrast, it showed significantly lower toxicity towards normal fibroblast cells (GM07492), indicating a favorable selectivity index for cancer treatment .

- Mechanism of Action : The compound's mechanism may involve the inhibition of cell proliferation pathways and induction of apoptosis in cancer cells. This was evidenced by morphological changes and increased apoptotic markers in treated cells.

2.2 Antioxidant Activity

EMF-DHP has also been evaluated for its antioxidant capacity:

- Free Radical Scavenging : The compound exhibited strong free radical scavenging activity, which is crucial for mitigating oxidative stress-related diseases. This activity was quantified using standard assays such as DPPH and ABTS .

2.3 Antimicrobial Activity

The antimicrobial properties of EMF-DHP were assessed against various bacterial strains:

- Inhibition of Pathogens : EMF-DHP showed significant inhibitory effects against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative bacteria (e.g., Escherichia coli). The minimum inhibitory concentrations (MICs) were determined to be effective at low concentrations .

Table 1: Biological Activities of EMF-DHP

Case Study 1: Anticancer Efficacy

A study conducted on the efficacy of EMF-DHP against breast cancer cells indicated that treatment with the compound resulted in a dose-dependent decrease in cell viability. Apoptosis assays revealed that the compound activated caspase pathways, suggesting a mechanism involving programmed cell death.

Case Study 2: Antioxidant Properties

Another research effort focused on the antioxidant capabilities of EMF-DHP demonstrated its effectiveness in reducing oxidative stress markers in cellular models exposed to hydrogen peroxide. The results indicated a protective role against oxidative damage.

Q & A

Q. What are the standard synthetic protocols for preparing ethyl methyl 4-(furan-2-yl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate?

The compound is typically synthesized via the Hantzsch reaction, a one-pot multicomponent condensation. A general protocol involves reacting ethyl acetoacetate, methyl acetoacetate, ammonium acetate, and 2-furaldehyde in ethanol under reflux. Reaction completion is monitored via TLC, followed by recrystallization from ethyl acetate for purification . Modifications include solvent-free conditions with salicylic acid as a catalyst (reducing environmental impact) or using green catalysts like gluconic acid aqueous solutions to improve yields .

Q. How is the structure of this compound confirmed experimentally?

Structural characterization employs:

- NMR spectroscopy : To identify protons (¹H NMR) and carbons (¹³C NMR), with furan and ester carbonyl signals appearing at δ 6.0–7.5 ppm and ~165–170 ppm, respectively .

- X-ray crystallography : Resolves the 1,4-dihydropyridine (DHP) ring puckering and substituent orientations. For example, planarity of the DHP ring correlates with calcium channel antagonist activity .

- IR spectroscopy : Confirms ester C=O stretches (~1700 cm⁻¹) and NH bands (~3300 cm⁻¹) .

Q. What pharmacological activities are associated with this compound?

Dihydropyridines are potent calcium channel blockers, primarily targeting L-type channels in cardiovascular tissues. The furan substituent may enhance lipophilicity and binding affinity, while ester groups influence metabolic stability. Preliminary assays suggest vasodilatory and antihypertensive potential, though specific activity data for this derivative require further validation .

Advanced Research Questions

Q. How do structural modifications (e.g., substituent variations) impact biological activity?

Systematic studies on analogs reveal:

- Phenyl ring substituents : Electron-withdrawing groups (e.g., NO₂, Cl) increase calcium channel binding affinity by enhancing DHP ring planarity .

- Ester groups : Ethyl/methyl esters balance solubility and membrane permeability. Larger esters (e.g., isopropyl) reduce activity due to steric hindrance .

- Furan vs. other heterocycles : Furan’s oxygen atom may form hydrogen bonds with channel residues, improving selectivity over phenyl or pyridyl analogs .

Q. What experimental challenges arise in optimizing synthesis yields?

Key challenges include:

- Byproduct formation : Competing pathways in the Hantzsch reaction generate impurities like acridinediones. Solvent-free conditions or high catalyst loadings (20 mol% salicylic acid) suppress side reactions .

- Stereochemical control : Racemization at the C4 position occurs under acidic conditions. Chiral HPLC or recrystallization with resolving agents (e.g., tartaric acid) can isolate enantiomers .

- Scale-up limitations : Microwave-assisted synthesis improves reaction rates but requires precise temperature control to avoid decomposition .

Q. How can computational methods (e.g., DFT, molecular docking) guide the design of analogs?

- DFT studies : Predict electronic properties (e.g., HOMO-LUMO gaps) to optimize redox stability. For example, electron-rich furan rings may reduce oxidative degradation .

- Molecular docking : Models interactions with calcium channel α1 subunits. Docking scores correlate with in vitro binding assays, identifying critical residues (e.g., Gln³⁹⁷) for hydrogen bonding with ester groups .

- MD simulations : Assess membrane permeability by calculating logP values and solvation free energies .

Q. How should researchers interpret contradictions between radioligand binding and functional pharmacologic assays?

Discrepancies arise due to:

- Assay conditions : Radioligand binding (e.g., [³H]nitrendipine) measures affinity, while functional assays (e.g., K⁺-induced smooth muscle contraction) reflect efficacy. A 10-fold higher activity in binding assays suggests high affinity but partial agonism .

- Tissue-specific effects : Vascular vs. cardiac tissue selectivity, influenced by DHP ring conformation, may explain divergent results .

- Metabolic interference : Ester hydrolysis in functional assays (using live tissue) reduces active compound concentration, unlike binding assays .

Methodological Recommendations

- Crystallographic refinement : Use SHELXL for high-resolution data, leveraging its robust handling of disorder and hydrogen bonding networks .

- Data validation : Cross-reference NMR assignments with DEPT-135 and HSQC experiments to resolve overlapping signals in crowded regions (e.g., methyl groups at δ 1.2–2.5 ppm) .

- Bioactivity profiling : Combine patch-clamp electrophysiology (for ion channel specificity) with in vivo hypertensive models (e.g., SHR rats) to confirm therapeutic potential .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.